Cas no 2757895-82-0 (5-Oxaspiro[3.5]nonan-8-yl 4-methylbenzene-1-sulfonate)

5-Oxaspiro[3.5]nonan-8-yl 4-methylbenzene-1-sulfonate is a specialized sulfonate ester featuring a spirocyclic ether moiety, which imparts unique steric and electronic properties. The compound’s rigid spirocyclic structure enhances stability, making it suitable for applications requiring controlled reactivity, such as in organic synthesis or polymer chemistry. The 4-methylbenzene sulfonate group provides a versatile leaving group, facilitating nucleophilic substitution reactions. This compound is particularly valuable in the development of advanced intermediates for pharmaceuticals or agrochemicals, where precise functionalization is critical. Its well-defined molecular architecture ensures consistent performance in synthetic pathways, offering researchers a reliable reagent for complex transformations.
5-Oxaspiro[3.5]nonan-8-yl 4-methylbenzene-1-sulfonate structure
2757895-82-0 structure
商品名:5-Oxaspiro[3.5]nonan-8-yl 4-methylbenzene-1-sulfonate
CAS番号:2757895-82-0
MF:C15H20O4S
メガワット:296.381903648376
CID:6561694
PubChem ID:165978495

5-Oxaspiro[3.5]nonan-8-yl 4-methylbenzene-1-sulfonate 化学的及び物理的性質

名前と識別子

    • 2757895-82-0
    • 5-oxaspiro[3.5]nonan-8-yl 4-methylbenzene-1-sulfonate
    • EN300-37152875
    • 5-Oxaspiro[3.5]nonan-8-yl 4-methylbenzene-1-sulfonate
    • インチ: 1S/C15H20O4S/c1-12-3-5-14(6-4-12)20(16,17)19-13-7-10-18-15(11-13)8-2-9-15/h3-6,13H,2,7-11H2,1H3
    • InChIKey: QOFZIMWJMNUQTN-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(C)=CC=1)(=O)(=O)OC1CCOC2(C1)CCC2

計算された属性

  • せいみつぶんしりょう: 296.10823029g/mol
  • どういたいしつりょう: 296.10823029g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 427
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 61Ų

5-Oxaspiro[3.5]nonan-8-yl 4-methylbenzene-1-sulfonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37152875-0.05g
5-oxaspiro[3.5]nonan-8-yl 4-methylbenzene-1-sulfonate
2757895-82-0 95.0%
0.05g
$587.0 2025-03-18
Enamine
EN300-37152875-2.5g
5-oxaspiro[3.5]nonan-8-yl 4-methylbenzene-1-sulfonate
2757895-82-0 95.0%
2.5g
$1370.0 2025-03-18
Enamine
EN300-37152875-0.25g
5-oxaspiro[3.5]nonan-8-yl 4-methylbenzene-1-sulfonate
2757895-82-0 95.0%
0.25g
$642.0 2025-03-18
Enamine
EN300-37152875-0.1g
5-oxaspiro[3.5]nonan-8-yl 4-methylbenzene-1-sulfonate
2757895-82-0 95.0%
0.1g
$615.0 2025-03-18
Enamine
EN300-37152875-5.0g
5-oxaspiro[3.5]nonan-8-yl 4-methylbenzene-1-sulfonate
2757895-82-0 95.0%
5.0g
$2028.0 2025-03-18
Enamine
EN300-37152875-1.0g
5-oxaspiro[3.5]nonan-8-yl 4-methylbenzene-1-sulfonate
2757895-82-0 95.0%
1.0g
$699.0 2025-03-18
Enamine
EN300-37152875-0.5g
5-oxaspiro[3.5]nonan-8-yl 4-methylbenzene-1-sulfonate
2757895-82-0 95.0%
0.5g
$671.0 2025-03-18
Enamine
EN300-37152875-10.0g
5-oxaspiro[3.5]nonan-8-yl 4-methylbenzene-1-sulfonate
2757895-82-0 95.0%
10.0g
$3007.0 2025-03-18

5-Oxaspiro[3.5]nonan-8-yl 4-methylbenzene-1-sulfonate 関連文献

5-Oxaspiro[3.5]nonan-8-yl 4-methylbenzene-1-sulfonateに関する追加情報

5-Oxaspiro[3.5]nonan-8-yl 4-methylbenzene-1-sulfonate: A Comprehensive Overview

The compound with CAS No. 2757895-82-0, commonly referred to as 5-Oxaspiro[3.5]nonan-8-yl 4-methylbenzene-1-sulfonate, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research. This compound is characterized by its unique spirocyclic structure, which combines a spiro framework with a sulfonate functional group, making it a versatile building block for advanced chemical synthesis.

The spiro structure in this compound refers to the arrangement where two rings are joined at a single atom, creating a bicyclic system. In this case, the spiro system is an oxaspiro[3.5]nonane, which consists of a three-membered and a five-membered ring fused together at an oxygen atom. This structural feature not only imparts rigidity to the molecule but also enhances its stability and reactivity in various chemical transformations.

One of the most notable aspects of 5-Oxaspiro[3.5]nonan-8-yl 4-methylbenzene-1-sulfonate is its functionalization with a 4-methylbenzene-1-sulfonate group. The sulfonate group is known for its strong electron-withdrawing properties, which can significantly influence the electronic characteristics of the molecule. This makes it an ideal candidate for applications in drug design, where precise control over molecular interactions is crucial.

Recent advancements in synthetic chemistry have enabled researchers to explore novel methods for synthesizing this compound. One such approach involves the use of ring-closing metathesis (RCM) reactions, which allow for the construction of the spirocyclic framework with high precision. The integration of transition metal catalysts, such as ruthenium-based catalysts, has further enhanced the efficiency and selectivity of these reactions.

The unique combination of structural features in 5-Oxaspiro[3.5]nonan-8-yl 4-methylbenzene-1-sulfonate has opened up new avenues for its application in various fields. In materials science, this compound has been investigated as a potential precursor for the development of advanced polymers and self-healing materials due to its ability to undergo reversible chemical transformations under specific conditions.

In the pharmaceutical industry, researchers have leveraged the spirocyclic framework to design bioactive molecules with enhanced pharmacokinetic properties. For instance, studies have shown that derivatives of this compound exhibit promising activity against certain enzymes involved in neurodegenerative diseases, such as beta-secretase (BACE1). The sulfonate group plays a critical role in modulating the molecule's solubility and bioavailability, making it an attractive candidate for drug development.

Moreover, the oxaspiro system has been utilized in the creation of molecular switches and sensors. By incorporating photoresponsive or electroresponsive functionalities into the spirocyclic framework, scientists have developed systems capable of detecting environmental changes with high sensitivity. These applications highlight the versatility and potential of 5-Oxaspiro[3.5]nonan-8-yl 4-methylbenzene-1-sulfonate in cutting-edge technological innovations.

From an environmental standpoint, recent studies have focused on understanding the biodegradability and ecological impact of this compound. Researchers have employed advanced analytical techniques, such as high-resolution mass spectrometry and computational modeling, to assess its fate in natural ecosystems. These investigations are crucial for ensuring that its use aligns with sustainable practices and minimizes potential risks to the environment.

In conclusion, 5-Oxaspiro[3.5]nonan-8-yl 4-methylbenzene-1-sulfonate stands out as a remarkable example of how structural complexity can be harnessed to achieve functional diversity in chemical compounds. Its unique properties make it a valuable tool in diverse fields ranging from drug discovery to materials science. As research continues to uncover new applications and synthetic strategies for this compound, its significance in both academic and industrial settings is expected to grow further.

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